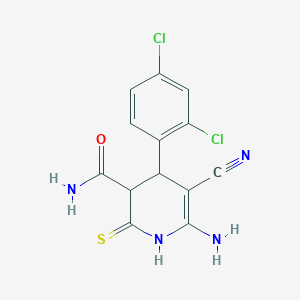![molecular formula C24H22N6O4S3 B4147944 2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B4147944.png)
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Overview
Description
2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, isothiazole rings, and acetylamino phenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} typically involves multiple steps, starting with the preparation of the isothiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery or as a biochemical probe.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} include other isothiazole derivatives and compounds with cyano and acetylamino groups. Examples include:
- 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide}
- 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(amino)phenyl]acetamide}
- 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(acetylamino)phenyl]ethanamide}
Uniqueness
The uniqueness of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-[[3-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(3-acetamidophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S3/c1-14(31)26-16-5-3-7-18(9-16)28-21(33)12-35-23-20(11-25)24(37-30-23)36-13-22(34)29-19-8-4-6-17(10-19)27-15(2)32/h3-10H,12-13H2,1-2H3,(H,26,31)(H,27,32)(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBNSTORLXTWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-5-chloro-3'-ethyl-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4147867.png)
![4-amino-2',11,13-trimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,3'-oxolane]-5-carbonitrile](/img/structure/B4147868.png)
![7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4147882.png)

![7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4147904.png)

![ethyl 5-cyano-6-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4147910.png)
![2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile](/img/structure/B4147911.png)
![7-amino-4-hydroxy-5-(3-thienyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4147913.png)
![1-(methoxymethyl)-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B4147924.png)
![Ethyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}propanoate](/img/structure/B4147927.png)
![benzyl 6'-amino-5'-cyano-5-fluoro-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4147942.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-{[3-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4147950.png)

